molecular formula C8H18ClNO2 B14494807 4-(Butylamino)butanoic acid hydrochloride CAS No. 64245-82-5

4-(Butylamino)butanoic acid hydrochloride

Cat. No.: B14494807
CAS No.: 64245-82-5
M. Wt: 195.69 g/mol
InChI Key: URWKYRQBGWVZEV-UHFFFAOYSA-N
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Description

4-(Butylamino)butanoic acid;hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to a butanoic acid backbone, with an additional hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)butanoic acid;hydrochloride typically involves the reaction of butylamine with butanoic acid. The process can be summarized as follows:

    Reaction of Butylamine with Butanoic Acid: Butylamine is reacted with butanoic acid in the presence of a suitable catalyst to form 4-(Butylamino)butanoic acid.

    Formation of Hydrochloride Salt: The resulting 4-(Butylamino)butanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-(Butylamino)butanoic acid;hydrochloride may involve large-scale synthesis using continuous flow reactors. This allows for efficient mixing and reaction control, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)butanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of butanoic acid derivatives.

    Reduction: Formation of butylamine derivatives.

    Substitution: Formation of halogenated butanoic acid derivatives.

Scientific Research Applications

4-(Butylamino)butanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Butylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)butanoic acid;hydrochloride
  • 4-(Dimethylamino)butanoic acid;hydrochloride
  • 4-(Butylamino)benzoic acid

Uniqueness

4-(Butylamino)butanoic acid;hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

64245-82-5

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4-(butylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-2-3-6-9-7-4-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H

InChI Key

URWKYRQBGWVZEV-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC(=O)O.Cl

Origin of Product

United States

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